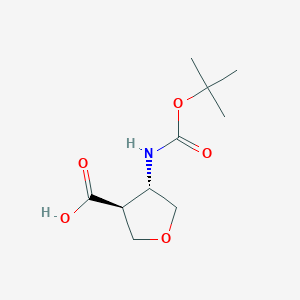![molecular formula C12H7ClN2O B8012315 4-Chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8012315.png)
4-Chloro-6-phenylfuro[2,3-d]pyrimidine
概述
描述
4-Chloro-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both chloro and phenyl substituents on the furo[2,3-d]pyrimidine core can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-phenylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
4-Chloro-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Nucleophilic substitution: Formation of substituted furo[2,3-d]pyrimidine derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
科学研究应用
4-Chloro-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases involved in cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-chloro-6-phenylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
- 4-Chloro-6-phenylpyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-phenylquinazoline
- 4-Chloro-6-phenylpyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-6-phenylfuro[2,3-d]pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .
属性
IUPAC Name |
4-chloro-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPUSSWCLJQHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
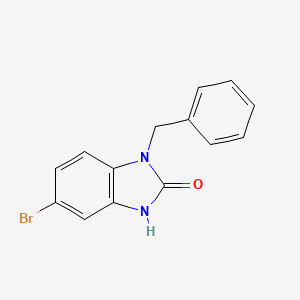
![5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8012240.png)
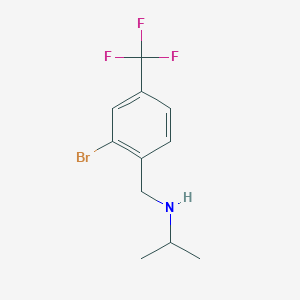
![1-Phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B8012257.png)
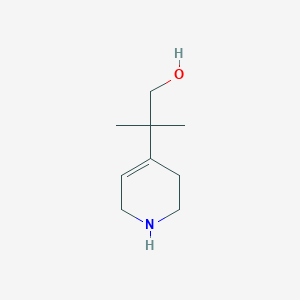
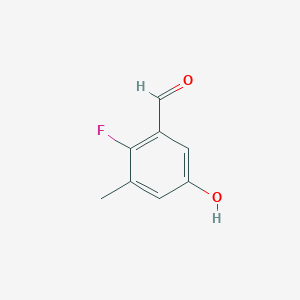
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride](/img/structure/B8012279.png)
![3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8012291.png)
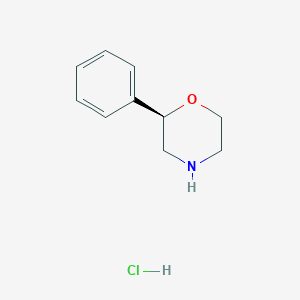
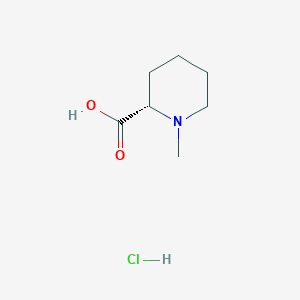
![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one](/img/structure/B8012302.png)
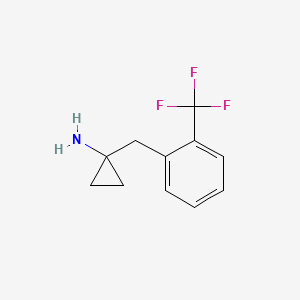
![1-[(3-bromophenyl)methyl]azetidine](/img/structure/B8012313.png)
